molecular formula C13H14N2 B589179 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole CAS No. 146350-93-8

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole

Cat. No. B589179
CAS RN: 146350-93-8
M. Wt: 198.269
InChI Key: NINHJTKYDJQZFD-UHFFFAOYSA-N
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Description

2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry, where the compound has been studied for its potential as an anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further development as an anti-cancer drug.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is not fully understood, but studies have suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
Studies have also investigated the biochemical and physiological effects of this compound. The compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which may have implications for drug interactions and toxicity. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the compound also has limitations, including its complex synthesis method and potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole. One area of interest is in the development of new anti-cancer drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to investigate the compound's potential applications in other scientific research fields, such as drug metabolism and inflammation. Finally, research is needed to optimize the synthesis method for the compound to make it more accessible for use in scientific experiments.

Synthesis Methods

The synthesis of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole involves a multi-step process that requires several reagents and catalysts. The first step involves the reaction of cyclopentadiene with paraformaldehyde in the presence of a Lewis acid catalyst to form 2-cyclopenten-1-ylmethanol. This intermediate product is then reacted with o-phenylenediamine in the presence of a strong acid catalyst to form this compound. The final product is then purified through various techniques such as recrystallization and chromatography.

properties

IUPAC Name

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h1,3-5,7-8,10H,2,6,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINHJTKYDJQZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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